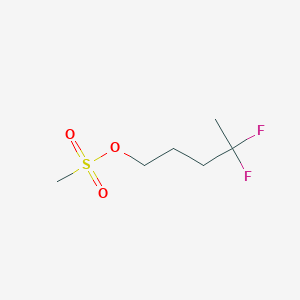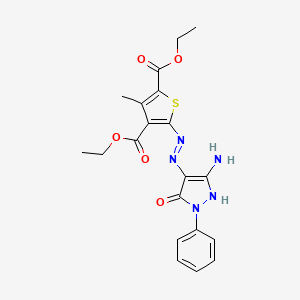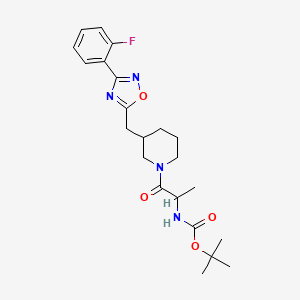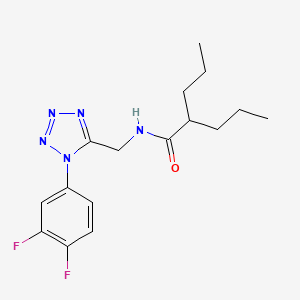
1-(3-((4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule that contains a 1,2,3-triazole ring, a piperidine ring, and a phenyl ring . The 1,2,3-triazole ring is a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The phenyl ring is a six-membered aromatic ring with six carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures of the synthesized compounds are usually characterized by spectral data .Molecular Structure Analysis
The molecular structure of “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is likely to be complex due to the presence of multiple rings and functional groups . The 1,2,3-triazole ring exists in two tautomeric forms, with 1H-1,2,3-triazole being more stable than 4H-1,2,3-triazole .Chemical Reactions Analysis
The chemical reactions involving “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” are likely to be complex and dependent on the reaction conditions . The presence of multiple functional groups in the molecule provides multiple sites for chemical reactions to occur .Wissenschaftliche Forschungsanwendungen
- 1,2,3-Triazole haben aufgrund ihrer einzigartigen Eigenschaften, einschließlich hoher chemischer Stabilität und aromatischen Charakters, eine bedeutende Verwendung in der Arzneimittelentwicklung gefunden .
- Medizinische Verbindungen, die einen 1,2,3-Triazol-Kern enthalten, sind auf dem Markt erhältlich, wie z. B. das Antikonvulsivum Rufinamid, das Cephalosporin-Antibiotikum Cefatrizin und das Antikrebsmittel Carboxyamidotriazol .
- Forscher nutzen 1,2,3-Triazole als vielseitige Bausteine in der organischen Synthese .
- Der Click-Chemie-Ansatz der Verbindung ermöglicht eine einfache und effiziente Synthese .
- 1,2,3-Triazole werden zur Biokonjugation verwendet, bei der Biomoleküle mit synthetischen Verbindungen verknüpft werden .
Drug Discovery
Organische Synthese
Polymerchemie
Supramolekulare Chemie
Biokonjugation und Chemische Biologie
Fluoreszenzbildgebung und Materialwissenschaften
Zusammenfassend lässt sich sagen, dass 1,2,3-Triazole, einschließlich der Verbindung , eine breite Palette von Anwendungen in der Arzneimittelforschung, organischen Synthese, Polymerchemie, supramolekularen Chemie, Biokonjugation, chemischen Biologie, Fluoreszenzbildgebung und Materialwissenschaften haben. Ihre strukturelle Vielseitigkeit und einzigartige Eigenschaften treiben weiterhin die Forschung und Innovation in verschiedenen Bereichen voran . Wenn Sie weitere Einzelheiten benötigen oder weitere Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊
Zukünftige Richtungen
The future directions for research on “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities . The development of novel potential drug candidates having better efficacy and selectivity could be a promising area of research .
Wirkmechanismus
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby reducing the production of estrogens and potentially slowing the growth of estrogen-dependent cancer cells .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition can disrupt the normal function of the pathway, leading to a decrease in estrogen levels and potentially affecting the growth of estrogen-dependent cancer cells .
Result of Action
The compound’s action results in a decrease in estrogen levels due to the inhibition of the aromatase enzyme . This can lead to a slowdown in the growth of estrogen-dependent cancer cells . The compound has shown promising cytotoxic activity against certain cancer cell lines .
Biochemische Analyse
Biochemical Properties
The triazole ring in 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is capable of binding in the biological system with a variety of enzymes and receptors . This interaction can influence various biochemical reactions. For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
Similar triazole compounds have shown significant antibacterial activity and moderate antifungal activity . These effects could be attributed to the compound’s ability to interact with various cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is not fully elucidated. It is known that triazole compounds can exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Similar triazole compounds are known to be thermally stable , suggesting that this compound may also exhibit stability over time
Metabolic Pathways
It is known that triazole compounds can interact with various enzymes and cofactors , suggesting that this compound may also be involved in various metabolic pathways.
Eigenschaften
IUPAC Name |
1-[3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-9-5-14(6-10-18)19-16-7-8-17-19/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUQXZIREKMWGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2379212.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)

![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)



![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)
![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)
![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)

